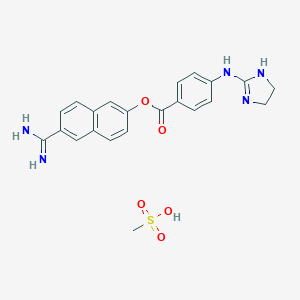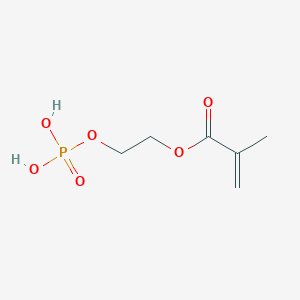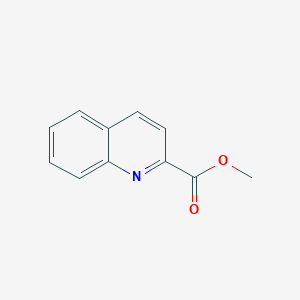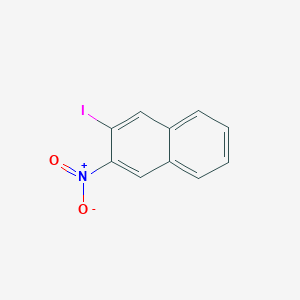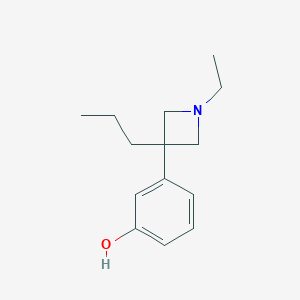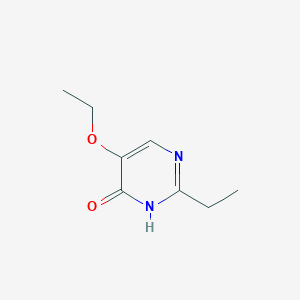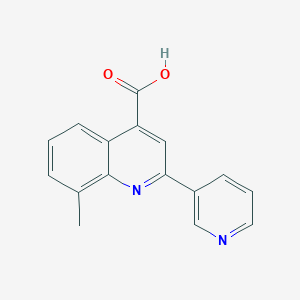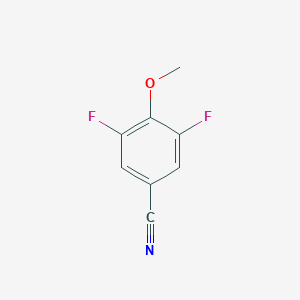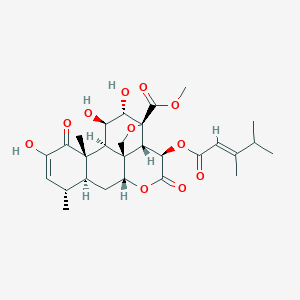
3-Morpholinopropanal
Descripción general
Descripción
3-Morpholinopropanal is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research as a versatile building block for the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist : 3-Morpholinopropanal exhibits properties as a high affinity, orally active neurokinin-1 (NK1) receptor antagonist. It shows effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting potential therapeutic applications in these areas (Harrison et al., 2001).
Gene Expression and Muscular Dystrophy Treatment : Morpholino oligos, which include this compound derivatives, are used for knocking down gene expression. They are currently in clinical trials for treating Duchene muscular dystrophy and as potential anti-bioterrorism agents (Moulton, 2013).
Studying Gene Function : These compounds provide a simple and rapid method to study gene function in various model organisms, contributing significantly to genetic research (Heasman, 2002).
Drug Design and Development : The morpholine ring, a key component of this compound, is crucial in drug design due to its advantageous physicochemical, biological, and metabolic properties. It offers facile synthetic routes, making it a preferred structure in medicinal chemistry (Kourounakis et al., 2020).
Improving Pharmacokinetic Properties : Morpholine's unique physicochemical properties can enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients, making it a valuable component in drug formulation (Stojiljkovic et al., 2022).
Broad Therapeutic Applications : Morpholine-based molecules, including this compound, are used in developing therapeutic candidates to tackle a broad range of medical ailments due to their favorable physicochemical properties and wide availability (Rupak et al., 2016).
Biological Activity Enhancement : Morpholine is frequently used in medicinal chemistry for contributing to a variety of biological activities and improving the pharmacokinetic profiles of bioactive molecules (Tzara et al., 2020).
Building Block in Medicinal Chemistry : this compound derivatives are used as novel morpholine-based building blocks in medicinal chemistry research, aiding in the synthesis of various pharmaceutical compounds (Walker et al., 2012).
Mecanismo De Acción
Target of Action
3-Morpholinopropanal is a complex compound that interacts with various targets. It’s worth noting that morpholine derivatives have been found to interact with targets such as Phosphoribosylglycinamide formyltransferase 2, Alpha-xylosidase, and Granulysin .
Mode of Action
Morpholine derivatives are known to interact with their targets in various ways, such as blocking ribosome assembly, altering splicing, and inhibiting mirna maturation and activity .
Biochemical Pathways
Morpholine derivatives are known to influence a variety of biochemical processes .
Result of Action
Morpholine derivatives have been found to have various effects, such as chemosensitizing effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
Propiedades
IUPAC Name |
3-morpholin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-8-3-6-10-7-4-8/h5H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWZAKSMZYYVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455301 | |
| Record name | 3-Morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19851-01-5 | |
| Record name | 3-Morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


